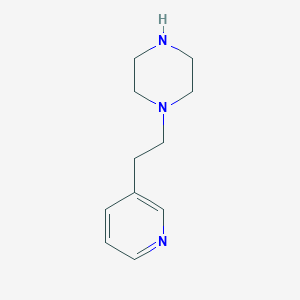

1-(2-(Pyridin-3-YL)ethyl)piperazine

Übersicht

Beschreibung

1-(2-(Pyridin-3-YL)ethyl)piperazine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the notable applications of 1-(2-(Pyridin-3-YL)ethyl)piperazine is its potential as an anti-tubercular agent . Studies indicate that derivatives of this compound demonstrate inhibitory effects against Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis. Additionally, compounds with similar structures have been explored for their anti-cancer and anti-inflammatory activities, highlighting the versatility of the pyridine ring in mediating biological interactions.

Pharmacological Studies

Molecular docking studies have revealed that this compound can effectively bind to various biological targets, including receptors and enzymes involved in disease pathways. The interactions are often mediated through hydrogen bonding and π-π stacking with aromatic residues in target proteins, enhancing the efficacy of the compound. This binding capability positions it as a promising candidate for drug development aimed at treating various diseases.

Case Studies and Research Findings

- Anti-Tubercular Activity : A study focused on synthesizing derivatives of this compound showed significant activity against Mycobacterium tuberculosis. The results indicated that specific modifications to the piperazine structure could enhance its efficacy as an anti-tubercular agent.

- Anti-Cancer Activity : Another research effort evaluated the compound's derivatives for anti-cancer properties. The findings suggested that certain modifications led to improved cytotoxicity against various cancer cell lines, indicating potential for further development in cancer therapies.

- Anti-Inflammatory Effects : In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Eigenschaften

CAS-Nummer |

381721-53-5 |

|---|---|

Molekularformel |

C11H17N3 |

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

1-(2-pyridin-3-ylethyl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-2-11(10-13-4-1)3-7-14-8-5-12-6-9-14/h1-2,4,10,12H,3,5-9H2 |

InChI-Schlüssel |

JKIGUZSUULVKJN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CCC2=CN=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.